Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Overview
Description
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves the reaction of ethyl hydrogen malonate with olefins in the presence of manganese (III) acetate. This reaction yields various products, including 2-ethoxycarbonyl-2-buten-4-olides and 2,7-dioxaspiro[4.4]nonane-1,6-diones . The reaction conditions often include moderate to high temperatures and specific catalysts to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process ensures the consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include manganese (III) acetate for oxidation reactions and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds. These products can have different chemical and biological properties, making them useful for various applications in research and industry.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with a slightly different structure and properties.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Another spiro compound with an ethyl group, used as an aggregational pheromone.
Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes: These compounds have methoxy groups and are used in diene synthesis.
Uniqueness
Ethyl 1,4-dioxaspiro[44]nonane-6-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.4]nonane-9-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCDTZUOROSQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.